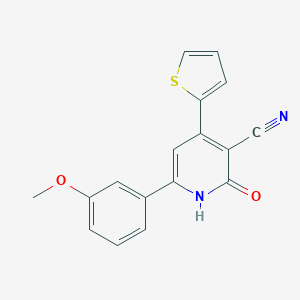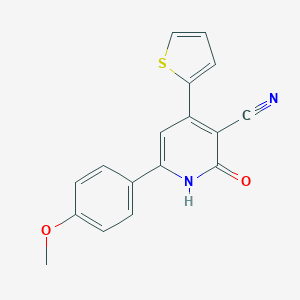![molecular formula C16H17N5O4 B292092 Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292092.png)
Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate, also known as ET-1, is a synthetic compound that has gained significant attention in the scientific research community due to its potential in various applications.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate is not fully understood, but studies have suggested that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has also been shown to disrupt bacterial cell membrane integrity, leading to cell death.
Biochemical and Physiological Effects:
Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been shown to inhibit the growth of bacterial cells by disrupting cell membrane integrity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate in lab experiments is its potential as a potent anticancer and antimicrobial agent. Additionally, Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has shown great potential in various scientific research applications, and future studies may focus on further investigating its mechanism of action and potential as a therapeutic agent. Additionally, studies may focus on developing more potent derivatives of Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate with reduced toxicity and improved efficacy. Overall, the potential of Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate in various scientific research applications makes it an exciting area of research for the future.
Synthesis Methods
The synthesis of Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate involves a multi-step process that starts with the reaction of 4-ethoxyaniline and ethyl acetoacetate in the presence of potassium carbonate and ethanol to form 4-ethoxyphenyl-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form 4-ethoxyphenylhydrazine, which is further reacted with methyl isocyanate to form Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate.
Scientific Research Applications
Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been extensively studied for its potential in various scientific research applications. One of the most promising applications is its use as a potential anticancer agent. Studies have shown that Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been investigated for its potential as an antimicrobial agent, with studies showing its effectiveness against various bacterial strains.
properties
Molecular Formula |
C16H17N5O4 |
|---|---|
Molecular Weight |
343.34 g/mol |
IUPAC Name |
ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C16H17N5O4/c1-4-24-12-8-6-11(7-9-12)21-16-18-17-10(3)14(22)20(16)13(19-21)15(23)25-5-2/h6-9H,4-5H2,1-3H3 |
InChI Key |
XCTFEEKNLSEYES-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=NN=C(C(=O)N3C(=N2)C(=O)OCC)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NN=C(C(=O)N3C(=N2)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({2-[(2-amino-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B292009.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea](/img/structure/B292010.png)
![N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292011.png)
![2-[2-(4-Fluorophenyl)-2-oxoethoxy]-4-(2-furyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B292020.png)
![4-(2-Furyl)-2-[2-(3-methoxyphenyl)-2-oxoethoxy]-6-(2-thienyl)nicotinonitrile](/img/structure/B292021.png)


![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-thiophenecarboxamide](/img/structure/B292024.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-piperidinoacetamide](/img/structure/B292025.png)
![2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide](/img/structure/B292026.png)
![2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide](/img/structure/B292027.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide](/img/structure/B292028.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide](/img/structure/B292029.png)
![7-amino-6-oxo-9-(2-thienyl)-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292032.png)